P2Y1 Antagonist Potency: The 7-Hydroxy Group is Essential for High-Affinity Binding
In a study on P2Y1 antagonists, the introduction of a 7-hydroxyl substitution onto a spiropiperidinylindoline chemotype was directly linked to significant enhancements in potency [1]. While the exact fold-improvement is not specified in the abstract, the statement that 'enhancements in potency were realized' through this specific substitution indicates that the 7-hydroxy group is a key differentiator from the parent, non-hydroxylated compound. Further optimization of this 7-hydroxyindoline series led to the discovery of compound 3e, a potent, orally bioavailable P2Y1 antagonist [1].
| Evidence Dimension | Potency Enhancement (SAR) |
|---|---|
| Target Compound Data | Presence of a 7-hydroxyl group on the indoline scaffold |
| Comparator Or Baseline | Non-hydroxylated spiropiperidinylindoline chemotype |
| Quantified Difference | Potency enhancement (qualitative) through introduction of 7-hydroxyl substitution [1] |
| Conditions | P2Y1 receptor binding and functional assays; preclinical species |
Why This Matters
For researchers developing P2Y1 antagonists, this compound is a privileged scaffold; its 7-hydroxy substitution is a proven driver of potency, making it a strategic choice over other isomers.
- [1] Jeon, Y. T., et al. (2014). Identification of 1-{2-[4-chloro-1′-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea, a potent, efficacious and orally bioavailable P2Y1 antagonist as an antiplatelet agent. Bioorganic & Medicinal Chemistry Letters, 24(5), 1294-1298. View Source
